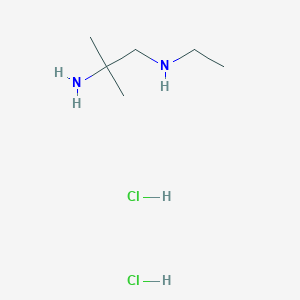

1-N-Ethyl-2-methylpropane-1,2-diamine;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-N-Ethyl-2-methylpropane-1,2-diamine;dihydrochloride” is an organic compound. It is part of the Griess reagent and can be used for the Griess test for quantitative inorganic analysis of nitrates, nitrites, and sulfonamides in the blood .

Synthesis Analysis

“1-N-Ethyl-2-methylpropane-1,2-diamine;dihydrochloride” can be synthesized by the reaction of 1-naphthylamine with 2-chloroethanamine . The product is usually sold in the form of a dihydrochloride salt .Molecular Structure Analysis

The molecular structure of “1-N-Ethyl-2-methylpropane-1,2-diamine;dihydrochloride” is complex. The InChI code for 2-methyl-1,2-propanediamine, a related compound, is 1S/C4H12N2/c1-4(2,6)3-5/h3,5-6H2,1-2H3 .Chemical Reactions Analysis

“1-N-Ethyl-2-methylpropane-1,2-diamine;dihydrochloride” undergoes most reactions typical to naphthylamine and primary amines such as diazotation . It can also act as a bidentate ligand providing various misplacement compounds .Physical And Chemical Properties Analysis

The physical form of 2-methyl-1,2-propanediamine, a related compound, is liquid . The storage temperature should be at room temperature in a dark place under an inert atmosphere .Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Activities

The synthesis of Schiff-base zinc(II) complexes derived from reactions involving analogues of 1-N-Ethyl-2-methylpropane-1,2-diamine has been explored for their potential antibacterial activities. These complexes, characterized by single-crystal x-ray diffraction and Fourier-transform infrared (FT-IR) analysis, demonstrate a tetrahedral geometry around the zinc atom. Such studies highlight the compound's role in the development of new antibacterial agents through coordination chemistry (Guo, 2011).

Characterization and Thermal Studies

Research on nickel(II) iodide complexes with ethane-1,2-diamine and its derivatives, including structures analogous to 1-N-Ethyl-2-methylpropane-1,2-diamine, has contributed to the understanding of their physical properties and thermal behavior. These studies are pivotal in material science for designing compounds with specific thermal and structural characteristics (Das, Ghosh, & Chaudhuri, 1994).

Metal-catalyzed Diamination Reactions

The compound's framework serves as a model for studying metal-catalyzed 1,2-diamination reactions, which are crucial for synthesizing natural products and pharmaceutical agents. Such research outlines the methodologies for introducing the 1,2-diamine motif into molecules, a common structure in many biologically active compounds and drugs (Cardona & Goti, 2009).

Corrosion Inhibition

Investigations into the use of diamine derivatives as corrosion inhibitors for mild steel in hydrochloric acid solution have shown promising results. This application is significant in industrial chemistry, where the protection of metals is crucial for extending the lifespan of machinery and infrastructure (Herrag et al., 2010).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

1-N-ethyl-2-methylpropane-1,2-diamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2.2ClH/c1-4-8-5-6(2,3)7;;/h8H,4-5,7H2,1-3H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGJNDCSWZYQQBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(C)(C)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea](/img/structure/B2842476.png)

![2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(o-tolyl)butanamide](/img/structure/B2842481.png)

![4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-methylpyrimidin-2-amine](/img/structure/B2842482.png)

![7-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2842487.png)

![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-[2-(4-methylphenyl)sulfanylpyridin-3-yl]methanone](/img/structure/B2842489.png)

![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B2842494.png)

![2-[4-(4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2842495.png)

![8-(3,5-Dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2842498.png)